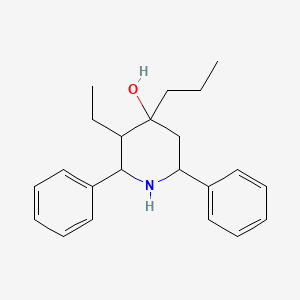![molecular formula C18H18BrClFNOS2 B15152278 2-[(2-bromobenzyl)sulfanyl]-N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}acetamide](/img/structure/B15152278.png)
2-[(2-bromobenzyl)sulfanyl]-N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-bromobenzyl)sulfanyl]-N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}acetamide is a complex organic compound characterized by the presence of bromine, chlorine, and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-bromobenzyl)sulfanyl]-N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}acetamide typically involves multiple steps, starting with the preparation of the bromobenzyl and chlorofluorobenzyl intermediates. These intermediates are then reacted with sulfur-containing reagents to form the sulfanyl groups. The final step involves the acetamide formation through a reaction with acetic anhydride or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-bromobenzyl)sulfanyl]-N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove halogen atoms or to convert the sulfanyl groups to thiols.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium iodide in acetone, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, dehalogenated compounds.
Substitution: Compounds with substituted functional groups.
Aplicaciones Científicas De Investigación
2-[(2-bromobenzyl)sulfanyl]-N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(2-bromobenzyl)sulfanyl]-N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2-bromobenzyl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide
- 2-[(2-bromobenzyl)sulfanyl]-N’-[4-(2-{[(2-bromobenzyl)sulfanyl]acetyl}carbohydrazonoyl)benzylidene]acetohydrazide
Uniqueness
2-[(2-bromobenzyl)sulfanyl]-N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}acetamide is unique due to the presence of both bromine and chlorine atoms, as well as the combination of sulfanyl and acetamide groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C18H18BrClFNOS2 |
|---|---|
Peso molecular |
462.8 g/mol |
Nombre IUPAC |
2-[(2-bromophenyl)methylsulfanyl]-N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]acetamide |
InChI |
InChI=1S/C18H18BrClFNOS2/c19-15-5-2-1-4-13(15)10-25-12-18(23)22-8-9-24-11-14-16(20)6-3-7-17(14)21/h1-7H,8-12H2,(H,22,23) |
Clave InChI |
STTWIHJCVLZQKR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CSCC(=O)NCCSCC2=C(C=CC=C2Cl)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indole-2,3-dione](/img/structure/B15152200.png)

![4-methyl-N-{2-methyl-1-[4-methyl-5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide](/img/structure/B15152219.png)
![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B15152227.png)
![2-(4-Fluorophenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B15152231.png)
![2-(3,4-Dichlorophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one](/img/structure/B15152239.png)
![N-(3-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)propanamide](/img/structure/B15152246.png)
![N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B15152254.png)
![3-amino-6-(1,3-benzodioxol-5-yl)-N-(2,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15152276.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B15152283.png)
![2-chloro-N-(5,6-dimethylthieno[2,3-d][1,3]thiazol-2-yl)acetamide](/img/structure/B15152286.png)

![N~6~,1-dimethyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B15152306.png)
![2,2'-(Quinoxaline-2,3-diyldisulfanediyl)bis[1-(3,4-dihydroxyphenyl)ethanone]](/img/structure/B15152308.png)
